molecular formula C21H20ClN3O2 B2695305 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide CAS No. 946266-27-9

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

Cat. No. B2695305
CAS RN: 946266-27-9
M. Wt: 381.86
InChI Key: GHZHPILUAYKFCP-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide, also known as Compound A, is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Applications : Research has demonstrated the utility of related pyridazine derivatives in synthesizing compounds with antimicrobial and antifungal activities. For example, the reaction of specific chlorophenyl-pyridazinone derivatives has led to the creation of new compounds that exhibit these biological activities, highlighting their potential use in developing new antimicrobial agents (Sayed et al., 2003; Abubshait, 2007).

  • Structural and Chemical Analysis : Detailed structural and chemical analyses of pyridazine derivatives, including crystal structure analysis, DFT calculations, and Hirshfeld surface studies, contribute to understanding the chemical behavior and potential applications of these compounds in pharmaceuticals (Sallam et al., 2021).

  • Heterocyclic Synthesis : The activated anilide approach in heterocyclic synthesis opens pathways for creating new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, showcasing the versatility of pyridazine-based compounds in synthesizing a wide range of biologically active heterocycles (Hafiz et al., 2011).

  • Inhibition of Corrosion : Pyridazine derivatives also show promise in industrial applications, such as the inhibition of corrosion in metals. Studies have shown that these compounds can effectively prevent electrochemical dissolution of mild steel in acidic environments, making them valuable in developing new corrosion inhibitors (Mashuga et al., 2017).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-15-4-10-18(11-5-15)23-20(26)3-2-14-25-21(27)13-12-19(24-25)16-6-8-17(22)9-7-16/h4-13H,2-3,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZHPILUAYKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

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